2-Methoxy-5-methylphenyl isocyanate
Overview
Description
2-Methoxy-5-methylphenyl isocyanate is an aryl isocyanate compound with the molecular formula C9H9NO2. It is characterized by the presence of an isocyanate group (-N=C=O) attached to a methoxy-substituted methylphenyl ring. This compound is used in various chemical synthesis processes, particularly in the development of receptor ligands and other specialized organic compounds .
Biochemical Analysis
Biochemical Properties
2-Methoxy-5-methylphenyl isocyanate plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of carbamate derivatives. These interactions are crucial for the development of receptor ligands and other bioactive compounds . The compound’s ability to form stable carbamate linkages makes it a valuable tool in biochemical research.
Cellular Effects
This compound has been observed to influence various cellular processes. It can cause skin and eye irritation, respiratory issues, and allergic reactions upon exposure . At the cellular level, it affects cell signaling pathways and gene expression, potentially leading to changes in cellular metabolism. The compound’s impact on cell function is significant, as it can alter the normal physiological processes within cells.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through the formation of stable carbamate linkages. This interaction can lead to enzyme inhibition or activation, depending on the specific biomolecule involved . The compound’s ability to bind to proteins and enzymes is a key factor in its biochemical activity, influencing various molecular pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies has shown potential adverse effects on cellular function, highlighting the importance of monitoring its stability and degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may not exhibit significant toxic effects, but higher doses can lead to severe toxicity, including respiratory distress, skin irritation, and other adverse reactions . Understanding the dosage effects is crucial for determining the safe and effective use of the compound in biochemical research.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions . The compound’s role in these pathways can influence metabolic flux and metabolite levels, impacting overall cellular metabolism. Its interactions with specific enzymes are essential for its biochemical activity and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions determine the compound’s localization and accumulation within specific cellular compartments. Understanding its transport and distribution is vital for elucidating its biochemical effects and potential therapeutic uses.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, affecting its activity and function. The compound’s localization within cells is crucial for its biochemical interactions and overall efficacy in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxy-5-methylphenyl isocyanate can be synthesized through the reaction of 2-methoxy-5-methylphenylamine with phosgene or its derivatives. The reaction typically occurs under controlled conditions to ensure the safe handling of phosgene, which is a highly toxic reagent. The general reaction scheme is as follows:
[ \text{2-Methoxy-5-methylphenylamine} + \text{Phosgene} \rightarrow \text{this compound} + \text{Hydrochloric acid} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of alternative reagents such as diphosgene or triphosgene, which are safer to handle compared to phosgene. The reaction is typically carried out in a solvent such as dichloromethane, and the product is purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-methylphenyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Substitution Reactions: Can participate in substitution reactions where the isocyanate group is replaced by other functional groups.
Common Reagents and Conditions
Amines: React with this compound to form substituted ureas.
Major Products Formed
Substituted Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Scientific Research Applications
2-Methoxy-5-methylphenyl isocyanate is used in various scientific research applications, including:
Chemistry: Utilized in the synthesis of complex organic molecules, particularly in the development of receptor ligands.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors.
Industry: Used in the production of specialized polymers and coatings
Mechanism of Action
The mechanism of action of 2-Methoxy-5-methylphenyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and reacts readily with nucleophilic groups such as amines and alcohols. This reactivity is exploited in the synthesis of ureas and carbamates, which are important intermediates in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Similar in structure but lacks the methyl group on the phenyl ring.
5-Methylphenyl isocyanate: Similar but lacks the methoxy group on the phenyl ring.
Uniqueness
2-Methoxy-5-methylphenyl isocyanate is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its reactivity and the types of products formed in chemical reactions. This dual substitution can provide additional steric and electronic effects, making it a valuable compound in specialized synthetic applications .
Properties
IUPAC Name |
2-isocyanato-1-methoxy-4-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-7-3-4-9(12-2)8(5-7)10-6-11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOHLSFNBKNRRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399838 | |
Record name | 2-isocyanato-1-methoxy-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59741-04-7 | |
Record name | 2-isocyanato-1-methoxy-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-METHOXY-5-METHYLPHENYL ISOCYANATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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